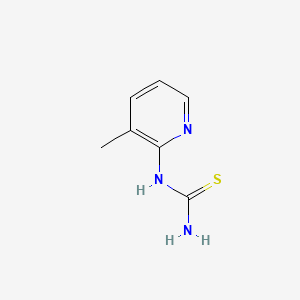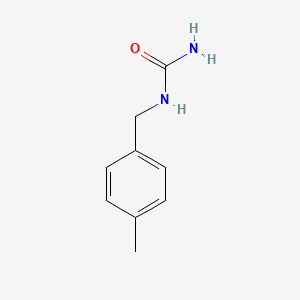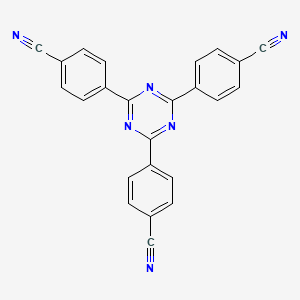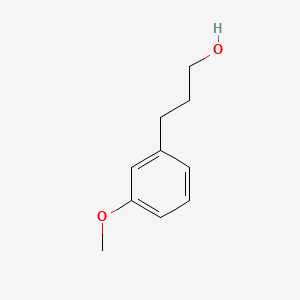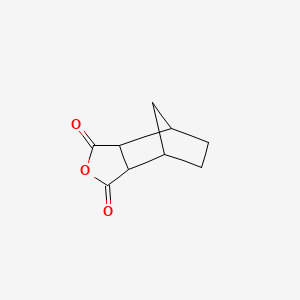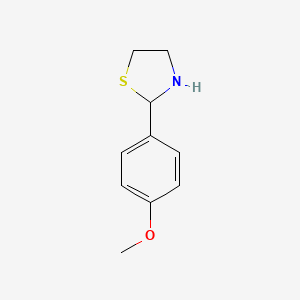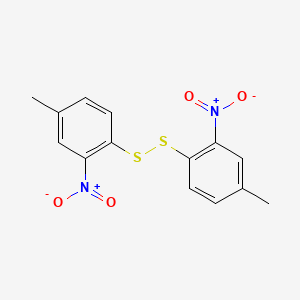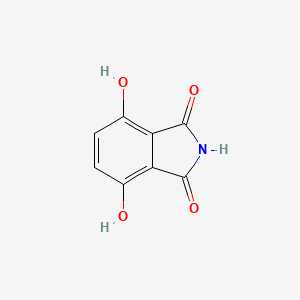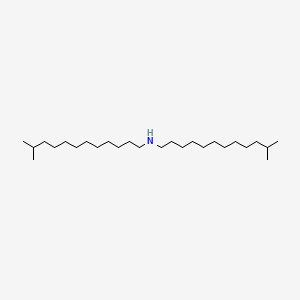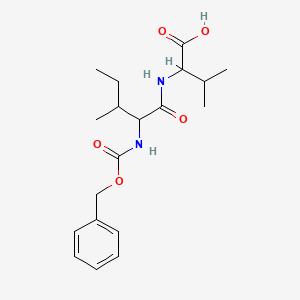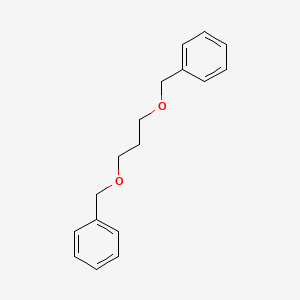
1,3-Dibenzyloxypropane
説明
1,3-Dibenzyloxypropane , also known as 1,3-Bis(benzyloxy)-2-propanol or 1,3-Di-O-benzylglycerol , is a chemical compound with the empirical formula C₁₇H₂₀O₃ . It is a colorless to pale yellow liquid with a molecular weight of 272.34 g/mol . This compound finds applications in organic synthesis and serves as a precursor to antiviral intermediates .
Synthesis Analysis
The synthesis of 1,3-Dibenzyloxypropane involves the reaction of 2,2-dibenzyloxypropane with an appropriate reagent. The detailed synthetic pathway and conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthetic Chemistry
Synthesis of Carbohydrate Derivatives
1,3-Dibenzyloxypropane is used in the synthesis of 2-amino-2-deoxy-D-mannose derivatives, starting from glucose. This application is significant in the field of synthetic carbohydrate chemistry (Kiso, Ishida, Kawaide, & Hasegawa, 1984).
Preparation of Acetal Compounds
It also finds use in the preparation of di-O-isopropylidene-aldehydo-D-glucose dibenzyl acetal, demonstrating its utility in the synthesis of complex organic compounds (Hasegawa & Kiso, 1980).
Corrosion Inhibition
- Corrosion Inhibitors: Research has explored the use of compounds similar to 1,3-Dibenzyloxypropane as corrosion inhibitors. These compounds have shown potential in protecting metals like mild steel in corrosive environments (Leçe, Emregül, & Atakol, 2008).
Enzymatic Studies
- Chemoenzymatic Synthesis: 1,3-Dibenzyloxypropane-related compounds are used in chemoenzymatic approaches to produce enantiomerically pure compounds, which are important in natural product synthesis and pharmaceutical applications (Akeboshi, Ohtsuka, Ishihara, & Sugai, 2001).
Molecular Chemistry
Synthesis of Polyisocyanate Compounds
Research includes the synthesis of polyfunctional isocyanate compounds using dibenzyl structures, indicating its role in polymer chemistry (Scorţanu & Prisăcariu, 2010).
Formation of Dicopper Complexes
1,3-Dibenzyloxypropane derivatives have been studied in the formation of dicopper complexes, which have applications in understanding metalloenzyme models and oxidation reactions (Selmeczi, Réglier, Giorgi, & Speier, 2003).
特性
IUPAC Name |
3-phenylmethoxypropoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUQCDFHCPHJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340172 | |
| Record name | 1,3-Dibenzyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyloxypropane | |
CAS RN |
53088-81-6 | |
| Record name | 1,3-Dibenzyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



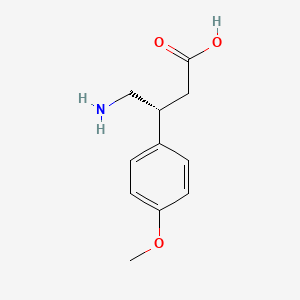
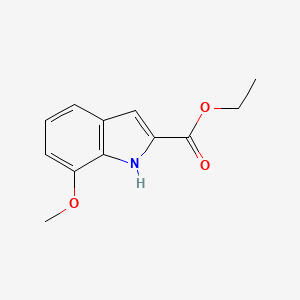
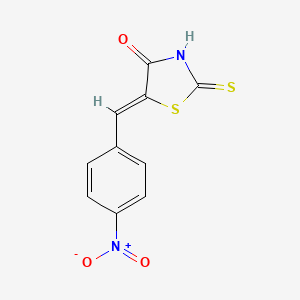
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)
